
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol
Overview
Description
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propynyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol typically involves the following steps:
Preparation of 2,5-Dimethylphenylmagnesium Bromide: This Grignard reagent is prepared by reacting 2,5-dimethylbromobenzene with magnesium in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Reaction with Propargyl Bromide: The Grignard reagent is then reacted with propargyl bromide to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-one.
Reduction: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-ene-1-ol or 3-(2,5-Dimethyl-phenyl)-propane-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications.
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-one: An oxidized derivative of the compound.
3-(2,5-Dimethyl-phenyl)-prop-2-ene-1-ol: A reduced derivative of the compound.
Uniqueness
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is unique due to its combination of a phenyl ring with methyl substitutions and a propynyl group This structure imparts specific reactivity and properties that distinguish it from other similar compounds
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)prop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUPKLXHLFXREM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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